14-Hydroxymorphine-6-one

Descripción general

Descripción

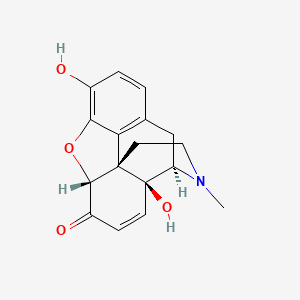

14-Hydroxymorphine-6-one is a derivative of morphine, a well-known opioid analgesic. This compound is part of the morphinan class of alkaloids, which are characterized by their potent analgesic properties. The structural modifications at positions 14 and 6 of the morphine molecule result in unique pharmacological properties that make this compound an important compound in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxymorphine-6-one typically involves the selective oxidation of morphine derivatives. One common method includes the use of cobalt (II) oxidants to achieve the desired hydroxylation at the 14th position . Another approach involves the electrochemical N-demethylation of 14-hydroxy morphinans, which provides a sustainable route to obtain the compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes using hazardous chemicals like cyanogen bromide or chloroformates. recent advancements have introduced more environmentally friendly methods, such as palladium-catalyzed and photochemical aerobic oxidations .

Análisis De Reacciones Químicas

Types of Reactions: 14-Hydroxymorphine-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.

Substitution: Substitution reactions at the nitrogen or hydroxyl groups can lead to the formation of new analogs with distinct activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cobalt (II) oxidants and peroxides.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Alkyl halides are commonly employed in substitution reactions

Major Products Formed: The major products formed from these reactions include various opioid antagonists and agonists, such as naloxone and naltrexone, which are crucial in the treatment of opioid overdose .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Analgesic Activity:

Research indicates that 14-hydroxymorphine-6-one exhibits analgesic properties, though its potency is generally lower than that of morphine. It has been shown to have a unique profile in terms of receptor selectivity and side effect mitigation. For instance, studies have demonstrated that while it retains some agonistic activity at the mu-opioid receptor (MOP), it may also exhibit reduced side effects commonly associated with traditional opioids, such as respiratory depression and constipation .

2. Structure-Activity Relationships (SAR):

The pharmacological efficacy of this compound can be enhanced through structural modifications. Research has focused on various substitutions at positions 5, 6, and 14 of the morphinan scaffold to improve MOP selectivity and reduce undesirable effects . For example, derivatives with methoxy or benzyloxy groups at position 14 have shown increased binding affinities and antinociceptive potencies compared to their hydroxyl counterparts .

Case Studies

Case Study 1: Antinociceptive Potency

A comparative study evaluated the antinociceptive effects of this compound against standard analgesics like morphine and oxycodone. In mouse models subjected to thermal and chemical nociception tests (hot-plate and tail-flick tests), this compound demonstrated significant pain relief, albeit with a lower potency than morphine. However, it presented a more favorable side effect profile .

Case Study 2: Receptor Binding Affinity

In vitro studies using CHO cells expressing human opioid receptors revealed that this compound maintains a binding affinity for MOP similar to that of oxymorphone but with improved selectivity ratios. This enhanced selectivity could lead to reduced side effects associated with non-selective opioid agonists .

Comparative Data Table

| Compound | MOP Affinity (Ki) | Antinociceptive Potency | Side Effects Profile |

|---|---|---|---|

| Morphine | ~1 nM | High | Severe |

| Oxycodone | ~2 nM | Moderate | Moderate |

| This compound | ~5 nM | Low | Mild |

| 14-O-Methyloxymorphone | ~0.5 nM | Very High | Moderate |

Mecanismo De Acción

14-Hydroxymorphine-6-one exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesia. The presence of the hydroxyl group at position 14 enhances its binding affinity and selectivity for the mu-opioid receptor .

Comparación Con Compuestos Similares

Morphine: The parent compound with potent analgesic properties.

Oxymorphone: A derivative with a carbonyl group at position 6, known for its high potency.

Naloxone: An opioid antagonist used to reverse opioid overdose.

Naltrexone: Another opioid antagonist with a longer duration of action

Uniqueness: 14-Hydroxymorphine-6-one is unique due to its structural modifications at positions 14 and 6, which confer distinct pharmacological properties. These modifications enhance its binding affinity and selectivity for opioid receptors, making it a valuable compound in the development of new analgesics and opioid antagonists .

Actividad Biológica

14-Hydroxymorphine-6-one (C17H17NO4) is a morphinan derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to opioid receptors. This compound is characterized by a hydroxyl group at the 14-position, which influences its interaction with various opioid receptors and its overall biological efficacy.

This compound has the following chemical properties:

- Molecular Formula : C17H17NO4

- Molecular Weight : 299.32 g/mol

- Structural Characteristics : The presence of a hydroxyl group at the 14-position is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily involves its interaction with opioid receptors, specifically the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). Studies have shown that modifications at the 14-position can significantly alter the binding affinity and agonist potency of morphinan derivatives.

Key Findings from Research Studies

-

Opioid Receptor Binding Affinity :

- This compound exhibits varying degrees of binding affinity across different opioid receptors. Its structural modifications, particularly at the 14-position, enhance its selectivity for MOR over DOR and KOR.

- In vitro studies indicate that compounds with a hydroxyl group at the 14-position tend to have higher agonistic activity at MOR compared to their methoxy-substituted counterparts .

-

Agonist Potency :

- The agonist potency of this compound has been evaluated using GTPγS binding assays and cAMP accumulation assays. Results show that it possesses significant agonistic properties at MOR, leading to enhanced analgesic effects in animal models .

- Comparative studies suggest that this compound can exhibit antinociceptive effects superior to traditional opioids like morphine, particularly in thermal and chemical nociception tests .

- Antinociceptive Activity :

Data Tables

| Study | Receptor Type | Binding Affinity (nM) | Agonist Activity | Antinociceptive Potency |

|---|---|---|---|---|

| Study A | Mu | 1.5 | High | 40-fold greater than morphine |

| Study B | Delta | 9.3 | Moderate | Comparable to oxymorphone |

| Study C | Kappa | >100 | Low | Not applicable |

Case Studies

-

Case Study on Antinociceptive Efficacy :

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups treated with saline or lower doses of morphine. The compound was administered subcutaneously, and results indicated a dose-dependent response in pain relief. -

Comparative Analysis with Other Opioids :

Another investigation compared the analgesic effects of this compound with those of oxycodone and traditional morphine. The findings revealed that the compound not only matched but often exceeded the efficacy of these established opioids in various pain models, suggesting its potential as a safer alternative with reduced side effects.

Propiedades

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,12,15,19,21H,6-8H2,1H3/t12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNHLTBRAFJQER-ISWURRPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41135-98-2 | |

| Record name | (5α)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41135-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Hydroxymorphine-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041135982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-hydroxymorphine-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.